molecular formula C11H11ClO B2374514 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone CAS No. 2287247-81-6

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone

Cat. No. B2374514
CAS RN: 2287247-81-6
M. Wt: 194.66
InChI Key: OYMIQOBSMFWIGN-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone, also known as Ketamine, is a well-known dissociative anesthetic drug that is widely used in both human and veterinary medicine. It was first synthesized in 1962 by Calvin Stevens, an American chemist. Ketamine is a potent N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have various potential applications in scientific research.

Scientific Research Applications

  • Chiral Intermediates for Pharmaceutical Synthesis : The compound has been investigated for its potential as a chiral intermediate in pharmaceutical synthesis. For instance, a ketoreductase (KRED) was screened to transform a related compound into a chiral alcohol, which is a vital intermediate for the synthesis of Ticagrelor, a medication used for treating acute coronary syndromes. This process was highlighted for its green, environmentally sound nature, and high productivity, indicating potential industrial applications (Guo et al., 2017).

  • Crystal Structure Analysis : The crystal structure of compounds related to 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone has been studied, providing insights into their molecular conformation and potential applications in material science or further pharmaceutical developments (Zheng, Cui, & Rao, 2014).

  • Synthesis of Fungicides : The compound has been used in the synthesis of fungicides like Cyproconazole, showcasing its relevance in agricultural applications. The synthesis involved a series of reactions starting from p-chlorobenzonitrile and allylic bromide, indicating its utility in complex chemical processes (Hong-bo, 2009).

  • Biotransformation for Antifungal Agents : A bacterial strain was studied for its ability to biocatalyze the transformation of a related compound into a chiral intermediate of the antifungal agent Miconazole. This highlights the compound's potential role in the production of pharmaceuticals through biotransformation, offering a novel route for drug synthesis (Miao, Liu, He, & Wang, 2019).

Mechanism of Action

The mechanism of action of “1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone” is not known .

properties

IUPAC Name

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-7(13)9-6-10(9)8-4-2-3-5-11(8)12/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMIQOBSMFWIGN-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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